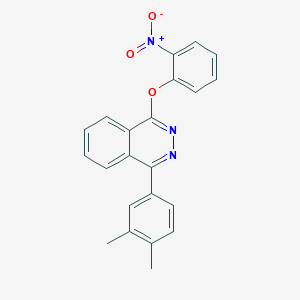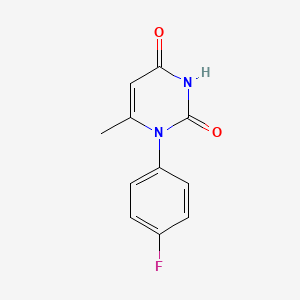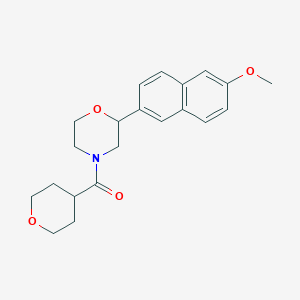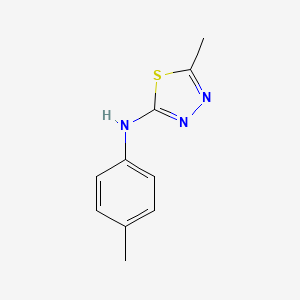![molecular formula C17H17NO4 B5396958 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5396958.png)
3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone, also known as HMAP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. HMAP is a pyridinone derivative that has shown promising results in the fields of pharmacology, biochemistry, and medicinal chemistry. In
作用机制
The mechanism of action of 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to inhibit the activity of various enzymes and transcription factors involved in the regulation of cell growth and survival, such as NF-κB, COX-2, and MMP-9. 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone exhibits potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation and migration.
实验室实验的优点和局限性
One of the main advantages of using 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone in lab experiments is its high potency and selectivity. 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to exhibit potent activity against various targets, making it a useful tool for studying the mechanisms of action of various drugs and signaling pathways. However, one of the limitations of using 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is its low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone. One area of research is the development of new derivatives of 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone and its potential side effects.
合成方法
The synthesis of 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone involves the reaction of 3-(2-hydroxy-3-methoxyphenyl)acrylic acid with 4,6-dimethyl-2(1H)-pyridinone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the acrylic acid and the amino group of the pyridinone. The resulting compound, 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone, is obtained as a yellow solid with a melting point of 185-187°C.
科学研究应用
3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been studied extensively for its potential use in various scientific research applications. One of the main areas of research has been in the field of medicinal chemistry, where 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has shown promising results as a potential drug candidate for the treatment of various diseases. 3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-9-11(2)18-17(21)15(10)13(19)8-7-12-5-4-6-14(22-3)16(12)20/h4-9,20H,1-3H3,(H,18,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFIRPTZPUHTQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=C(C(=CC=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=C(C(=CC=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)


![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)

![4-[2-(benzoylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5396912.png)

![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)
![2-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5396933.png)


![N-[4-(benzyloxy)phenyl]-2-iodobenzamide](/img/structure/B5396952.png)